1H-Indazole-3,6-dicarboxylic acid
Overview
Description
1H-Indazole-3,6-dicarboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs The structure of this compound consists of a fused benzene and pyrazole ring with carboxylic acid groups at the 3 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-3,6-dicarboxylic acid can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted hydrazines with carboxylic acid derivatives. For instance, the reaction of ortho-aminobenzoyl chloride with hydrazine hydrate under acidic conditions can yield this compound . Another method involves the diazotization of ortho-aminobenzamides followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yields and purity. The use of transition metal catalysts, such as copper or palladium, can enhance the efficiency of the cyclization reactions. Additionally, solvent-free conditions and microwave-assisted synthesis have been explored to reduce reaction times and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-3,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro-indazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indazole quinones, while substitution reactions can produce a variety of functionalized indazole derivatives .
Scientific Research Applications
1H-Indazole-3,6-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indazole-3,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases . The presence of carboxylic acid groups allows for hydrogen bonding interactions with target proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
1H-Indazole-3-carboxylic acid: Similar structure but with only one carboxylic acid group at the 3 position.
1H-Indazole-5-carboxylic acid: Carboxylic acid group at the 5 position instead of the 6 position.
2H-Indazole-3-carboxylic acid: Different tautomeric form with a carboxylic acid group at the 3 position.
Uniqueness: 1H-Indazole-3,6-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which can enhance its solubility and reactivity compared to similar compounds
Properties
IUPAC Name |
1H-indazole-3,6-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8(13)4-1-2-5-6(3-4)10-11-7(5)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCZREWYCPFOSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695830 | |
Record name | 1H-Indazole-3,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
891782-59-5 | |
Record name | 1H-Indazole-3,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.